molecular formula C48H36N4Zn B15093242 zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

Cat. No.: B15093242
M. Wt: 734.2 g/mol
InChI Key: OAVGNIUJWXEAQQ-UHFFFAOYSA-N
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Description

Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (Zn-TMPP) is a metalloporphyrin complex where zinc(II) is coordinated at the porphyrin core, and the periphery is substituted with four 4-methylphenyl groups. This structure confers unique photophysical and chemical properties, making it relevant in applications such as catalysis, sensing, and photodynamic therapy (PDT). The methyl groups enhance solubility in organic solvents compared to unsubstituted porphyrins, while the aromatic substituents influence π-π stacking interactions and electronic characteristics .

Properties

Molecular Formula

C48H36N4Zn

Molecular Weight

734.2 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

OAVGNIUJWXEAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(4-methylphenyl)porphyrin with a zinc salt, such as zinc acetate or zinc chloride, under reflux conditions. The reaction is usually carried out in a solvent like chloroform or dichloromethane. The mixture is refluxed for several hours, and the product is purified by column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: This compound can also participate in reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the peripheral phenyl groups or the central zinc ion. Common reagents include halogens or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc porphyrin oxides, while reduction can lead to the formation of reduced zinc porphyrin derivatives.

Scientific Research Applications

Scientific Research Applications

ZnTMPP's applications stem from its distinctive properties, particularly the methylphenyl group substitution that influences its chemical reactivity and physical characteristics.

Catalysis: ZnTMPP can coordinate with various substrates, modifying their electronic properties and facilitating chemical reactions.

Photodynamic Therapy (PDT): ZnTMPP exhibits significant biological activity in photodynamic therapy.

Antimicrobial Applications: ZnTMPP has uses in antimicrobial applications.

ZnTMPP exhibits significant biological activity, especially in photodynamic therapy, catalysis, and antimicrobial applications. The compound's mechanism of action involves the coordination of zinc to various substrates, which alters the electronic properties to facilitate chemical reactions.

Biological and Antimicrobial Properties

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide, another porphyrin derivative, is notable for its biological activity and potential in photodynamic therapy and antimicrobial treatments. Key aspects of its biological mechanisms include:

  • Coordination Chemistry: The zinc ion facilitates electron transfer and coordination with substrates.
  • Photodynamic Activity: Upon irradiation, the compound generates reactive oxygen species (ROS) that can damage cellular components of pathogens.
  • Interaction with Biomolecules: It can bind to DNA and proteins, influencing their structure and function.

This compound has demonstrated antimicrobial activity against various bacterial strains, with enhanced activity when activated by light due to increased ROS production. The minimum inhibitory concentrations (MIC) against specific bacteria are detailed in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus67.68 µg/mL
Escherichia coli54.71 µg/mL (irradiated)
Pseudomonas aeruginosa69.42 µg/mL (irradiated)

Mechanism of Action

The mechanism of action of zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its central zinc ion. This coordination can facilitate electron transfer processes, making it an effective catalyst. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Adsorption Parameters of Zn-TMPP for Metal Chlorides
Metal Chloride Correlation Coefficient (R²) RMSE AIC
ZnCl₂ 0.98 0.12 45.2
AlCl₃ 0.95 0.18 52.7
FeCl₃ 0.93 0.21 58.3

Data derived from quartz crystal microbalance studies

Table 2: Comparative Spectral Properties
Compound λₘₐₓ (nm) ε (M⁻¹ cm⁻¹) Application
Zn-TMPP ~420 1.8 × 10⁵ Sensing, catalysis
Zn(II)-tetrapyridylporphyrin 423 2.2 × 10⁵ DNA interaction studies
ZnTPPS4 424 2.5 × 10⁵ Photodynamic therapy

Biological Activity

Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (ZnTMP) is a metalloporphyrin that has garnered attention for its biological activities, particularly in photodynamic therapy (PDT), antimicrobial properties, and anticancer effects. This article explores the compound's biological activity, supported by recent research findings and case studies.

  • Molecular Formula : C₄₈H₃₆N₄Zn
  • Molecular Weight : 748.67 g/mol
  • CAS Number : 15524675

ZnTMP exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This process involves the absorption of light energy by the porphyrin structure, leading to the transition to an excited state. The excited porphyrin can then transfer energy to molecular oxygen, converting it into singlet oxygen (1O2^1O_2), a potent oxidizing agent that can damage cellular components such as proteins, lipids, and nucleic acids.

Photodynamic Therapy (PDT)

PDT is a promising therapeutic approach for various cancers and microbial infections. ZnTMP has been evaluated for its efficacy in this context:

  • Colorectal Cancer Treatment : A study demonstrated that ZnTMP effectively induced cell death in HT29 colorectal carcinoma cells through PDT. The compound showed significant accumulation within cancer cells and a concentration-dependent increase in ROS production, resulting in enhanced cytotoxicity compared to traditional photosensitizers like methylene blue .
  • Mechanistic Insights : The mechanism involves the formation of ROS leading to DNA damage and subsequent apoptosis in cancer cells. This was evidenced by increased DNA fragmentation in treated cells .

Antimicrobial Activity

ZnTMP also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Research indicated that ZnTMP demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa under light activation conditions. The minimum inhibitory concentration (MIC) values were significantly lower when the compound was irradiated compared to non-irradiated conditions .
  • Mechanism : The antimicrobial effect is attributed to the oxidative stress induced by ROS, which damages bacterial membranes and intracellular components .

Anticancer Activity

Several studies have highlighted the anticancer potential of ZnTMP:

  • In Vitro Studies : Comparative studies involving ZnTMP nanohybrids showed a significant reduction in viability of prostate cancer cells (LNCaP) when exposed to light. The nanohybrid formulation with silver nanoparticles exhibited higher cytotoxicity than those with gold nanoparticles .
  • Cellular Uptake and Efficacy : ZnTMP's ability to penetrate cellular membranes efficiently enhances its therapeutic efficacy. The presence of zinc in the porphyrin ring is believed to facilitate better membrane binding compared to other metal complexes .

Case Studies

  • Study on Colorectal Cancer :
    • Objective : Assess the efficacy of ZnTMP in PDT for colorectal cancer.
    • Findings : High ROS production correlated with effective cell death; ZnTMP outperformed conventional agents at lower concentrations .
  • Antimicrobial Photodynamic Therapy :
    • Objective : Evaluate antimicrobial effects against MRSA.
    • Results : ZnTMP showed significant bactericidal activity when activated by light, indicating its potential as an alternative treatment for resistant bacterial strains .

Summary of Findings

Activity TypeKey FindingsReferences
Photodynamic TherapyEffective against colorectal cancer; induces ROS
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anticancer ActivityHigh cytotoxicity against prostate cancer cells

Q & A

Basic: What are the standard synthetic protocols for preparing zinc 5,10,15,20-tetrakis(4-methylphenyl)porphyrin derivatives?

The synthesis typically involves a modified Adler-Longo method. For example, zinc metallation is achieved by reacting the free-base porphyrin with Zn(OAc)₂·2H₂O in a solvent mixture (e.g., CH₂Cl₂/MeOH, 1:1) under reflux. Purification involves silica gel chromatography with gradients like CH₂Cl₂/MeOH (9:1) followed by recrystallization from CH₂Cl₂/aqueous MeOH to yield crystalline products (≥95% purity) . Key steps include controlling stoichiometry (excess Zn²⁺ ensures complete metallation) and avoiding demetalation during acidic workups .

Basic: How do structural variations (e.g., substituents) influence the porphyrin’s photophysical properties?

Substituents on the phenyl rings modulate conjugation and steric effects. For instance, electron-withdrawing groups (e.g., acetyloxy in ) induce non-planar "ruffled" conformations, altering UV-Vis spectra (Q-band shifts) and reducing fluorescence quantum yields. Computational studies paired with XRD (e.g., ) reveal that dihedral angles between phenyl and porphyrin planes (e.g., 65–74°) correlate with bathochromic shifts and exciton coupling in aggregates .

Advanced: How can researchers resolve contradictions in crystallographic data caused by solvent disorder or dynamic conformations?

Disordered solvent molecules in crystal lattices (e.g., ) complicate refinement. Use SQUEEZE (PLATON) to model solvent-accessible voids and exclude unmodeled electron density. For dynamic axial ligand binding (e.g., in catalysis), variable-temperature NMR or DFT simulations can distinguish static vs. dynamic disorder. Redundant data collection (multiple crystals) and high-resolution synchrotron XRD improve reliability .

Advanced: What methodologies optimize zinc porphyrins for asymmetric catalysis (e.g., Pd-catalyzed reactions)?

Chiral diamidophosphite ligands () can coordinate to the Zn center, creating chiral pockets. Key parameters:

  • Ligand design : Bulky substituents (e.g., 4-hydroxyphenyl) enforce stereoselectivity via π-π interactions.
  • Coordination studies : NMR titration (e.g., ³¹P NMR) confirms ligand binding stoichiometry and stability constants.
  • Catalytic testing : Asymmetric allylic alkylation with >90% ee achieved using [Zn(porphyrin)]-Pd complexes in toluene at 60°C .

Advanced: How do zinc porphyrins interact with biomolecules like DNA, and what techniques quantify these interactions?

Intercalation or groove-binding modes depend on porphyrin charge and substituent hydrophobicity. Techniques:

  • Fluorescence quenching : Titration with DNA (e.g., calf thymus) reveals binding constants (Kₐ ~10⁵ M⁻¹) via Stern-Volmer plots.
  • Topoisomerase assays : Zn porphyrins (e.g., ) inhibit DNA relaxation by stabilizing supercoiled forms, visualized via agarose gel electrophoresis.
  • Circular dichroism (CD) : Induced CD signals confirm chiral DNA-porphyrin complexes .

Advanced: What strategies stabilize zinc porphyrins in supramolecular assemblies (e.g., pseudorotaxanes)?

Use dynamic covalent chemistry (e.g., Sonogashira coupling) to link porphyrins with multivalent axles. Critical steps:

  • Valency control : Tetravalent porphyrin cores ( ) enable orthogonal functionalization (e.g., brominated sites for cross-coupling).
  • Counterion selection : Weakly coordinating anions (e.g., BArF⁻) enhance solubility and prevent aggregation in organic solvents.
  • NMR/ESI-MS : Confirm stoichiometry (e.g., 1:2 host-guest ratios) and monitor assembly reversibility .

Methodological: How to characterize protonation states of porphyrin cores in acidic/basic conditions?

UV-Vis titration in MeCN/HClO₄ (0.1–10 mM H⁺) tracks Soret band shifts (e.g., 430 nm → 445 nm for diprotonation). NMR integration of pyrrolic NH signals (δ −2.8 ppm) quantifies free base vs. metallated species. For zinc porphyrins, monitor demetalation via loss of Zn²⁺-specific emission at 600 nm .

Methodological: What analytical techniques validate purity and structural integrity post-synthesis?

  • HPLC-MS : Confirm molecular ion peaks (e.g., m/z 847 for tetrakis-acetyloxy derivatives, ).
  • XRD : Resolve π-stacking distances (e.g., 3.5–4.0 Å columnar packing in ).
  • EPR : Detect paramagnetic impurities (e.g., unquenched Zn⁺ radicals).
  • TGA/DSC : Assess thermal stability (decomposition >300°C) and solvent retention .

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